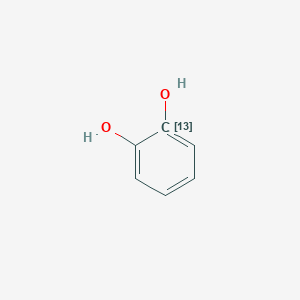

1,2-Dihydroxybenzene-1-13c

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2-Dihydroxybenzene-1-13c is a useful research compound. Its molecular formula is C6H6O2 and its molecular weight is 111.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

1,2-Dihydroxybenzene, commonly known as catechol or pyrocatechol, is a compound with significant applications across various scientific fields. This article explores its diverse applications, particularly in medicinal chemistry, environmental science, and industrial processes.

Chemical Properties and Structure

1,2-Dihydroxybenzene has the molecular formula C6H6O2 and is characterized by two hydroxyl groups attached to a benzene ring. Its structure enables it to participate in various chemical reactions, making it a versatile compound in both synthetic and natural processes.

Neurodegenerative Disease Research

Recent studies have highlighted the potential of 1,2-dihydroxybenzene-containing compounds in treating tauopathies, such as Alzheimer's disease. Research indicates that these compounds can inhibit the formation of toxic tau oligomers by binding to cysteine residues in tau proteins. This binding prevents aggregation and subsequent neuronal death, suggesting a promising therapeutic strategy for neurodegenerative diseases .

Antioxidant Properties

1,2-Dihydroxybenzene exhibits antioxidant properties, which are beneficial in preventing oxidative stress-related damage in cells. It acts as a reducing agent that can scavenge free radicals, thereby protecting cellular components from oxidative damage. This property is particularly relevant in developing treatments for conditions associated with oxidative stress .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. Its effectiveness as an antibacterial agent makes it a candidate for developing new antimicrobial therapies, especially against drug-resistant strains of bacteria .

Bioremediation

1,2-Dihydroxybenzene is utilized in bioremediation processes to degrade environmental pollutants. Its ability to undergo microbial degradation makes it a valuable tool in cleaning up contaminated sites, particularly those affected by phenolic compounds .

Indicator in Environmental Monitoring

The compound serves as a redox indicator in ecological studies. Its presence and concentration can be monitored to assess metabolic activity within ecosystems, providing insights into the health of aquatic environments .

Chemical Synthesis

In industry, 1,2-dihydroxybenzene is employed as a precursor for synthesizing various chemicals, including pharmaceuticals and agrochemicals. It is also used in producing antioxidants for rubber and plastics .

Photographic Development

Historically, 1,2-dihydroxybenzene has been used as a developing agent in photographic processes. Its ability to reduce silver ions makes it essential in traditional photography .

Case Study 1: Neuroprotective Effects

In a study involving P301L tau-transgenic mice, treatment with 1,2-dihydroxybenzene derivatives demonstrated significant reductions in Sarkosyl-insoluble tau levels and improved behavioral outcomes. This suggests that these compounds could effectively delay the progression of tauopathies .

Case Study 2: Bioremediation Efficacy

A field study on the use of 1,2-dihydroxybenzene for bioremediation showed successful degradation of phenolic pollutants in contaminated soil. The results indicated a marked decrease in pollutant concentrations over time due to microbial activity stimulated by the presence of 1,2-dihydroxybenzene .

特性

分子式 |

C6H6O2 |

|---|---|

分子量 |

111.1 g/mol |

IUPAC名 |

(113C)cyclohexa-2,4,6-triene-1,2-diol |

InChI |

InChI=1S/C6H6O2/c7-5-3-1-2-4-6(5)8/h1-4,7-8H/i5+1 |

InChIキー |

YCIMNLLNPGFGHC-HOSYLAQJSA-N |

異性体SMILES |

C1=CC=[13C](C(=C1)O)O |

正規SMILES |

C1=CC=C(C(=C1)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。